molecular formula C19H22N2O4S B2858569 N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-dimethylbenzenesulfonamide CAS No. 922051-15-8

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-dimethylbenzenesulfonamide

カタログ番号: B2858569
CAS番号: 922051-15-8
分子量: 374.46
InChIキー: IXFBJPFEUSHRDJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-dimethylbenzenesulfonamide is a synthetic sulfonamide derivative featuring a benzo[b][1,4]oxazepin core. The compound is characterized by a 3,3-dimethyl substitution on the oxazepin ring and a 4-oxo group, which confers rigidity to the heterocyclic scaffold. The 2,4-dimethylbenzenesulfonamide moiety is attached at the 8-position of the oxazepin, contributing to its steric and electronic profile.

特性

IUPAC Name

N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-8-yl)-2,4-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c1-12-5-8-17(13(2)9-12)26(23,24)21-14-6-7-15-16(10-14)25-11-19(3,4)18(22)20-15/h5-10,21H,11H2,1-4H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXFBJPFEUSHRDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)C(CO3)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

類似化合物との比較

Structural and Functional Comparison with Similar Compounds

The compound belongs to a broader class of sulfonamide-functionalized benzooxazepines. Below is a detailed comparison with structurally related analogs from the literature, focusing on substituent effects, synthetic yields, and spectroscopic characteristics.

Table 1: Structural Comparison of Benzooxazepine Derivatives

Compound Name Core Structure Oxazepin Substituents Sulfonamide Group Synthesis Yield Key Spectral Data (NMR/MS)
Target Compound Benzo[b][1,4]oxazepin 3,3-dimethyl, 4-oxo 2,4-dimethylbenzenesulfonamide N/A Not explicitly reported
N-(3-(1-(Oxetan-3-yl)-2-oxo-1,2,3,5-tetrahydrobenzo[e][1,4]oxazepin-8-yl)phenyl)methanesulfonamide (13) Benzo[e][1,4]oxazepin 1-(oxetan-3-yl), 2-oxo Methanesulfonamide 20% δ 7.65 (d, J=8.5 Hz, aromatic H); MS: m/z 475 [M+H]+
N-(3-(2-Oxo-1-phenyl-1,2,3,5-tetrahydrobenzo[e][1,4]oxazepin-8-yl)phenyl)methanesulfonamide (14) Benzo[e][1,4]oxazepin 1-phenyl, 2-oxo Methanesulfonamide 75% δ 7.80 (s, aromatic H); MS: m/z 465 [M+H]+
N-(2-(1-Isopropyl-2-oxo-1,2,3,5-tetrahydrobenzo[e][1,4]oxazepin-8-yl)phenyl)methanesulfonamide (25) Benzo[e][1,4]oxazepin 1-isopropyl, 2-oxo Methanesulfonamide 87% δ 1.25 (d, J=6.8 Hz, CH(CH3)2); MS: m/z 431 [M+H]+

Key Observations:

Core Structure Variations: The target compound features a benzo[b][1,4]oxazepin core, differing from the benzo[e][1,4]oxazepin analogs in . The "b" vs.

Substituent Effects: Oxazepin Ring: The 3,3-dimethyl and 4-oxo groups in the target compound introduce steric bulk and hydrogen-bonding capability, contrasting with the 1-substituted oxetan-3-yl (13), phenyl (14), or isopropyl (25) groups in analogs. These differences likely influence conformational flexibility and solubility.

This trend suggests that steric hindrance at the 1-position may stabilize intermediates during coupling reactions .

Spectroscopic Signatures :

  • Analogs with aromatic substituents (e.g., 14) show upfield shifts in aromatic proton NMR signals (δ 7.80 ppm) compared to aliphatic-substituted derivatives (e.g., 25: δ 1.25 ppm for isopropyl groups). The target compound’s 2,4-dimethylbenzenesulfonamide moiety would likely exhibit distinct splitting patterns (e.g., doublets for para-substituted protons) .

Implications for Structure-Activity Relationships (SAR)

  • This contrasts with the flexible oxetan-3-yl group in 13, which could reduce target affinity due to entropy penalties .
  • Electronic Effects : The 4-oxo group enhances hydrogen-bond acceptor capacity, a feature absent in analogs like 25. This could improve interactions with polar residues in enzymatic binding pockets.
  • Sulfonamide Diversity : The 2,4-dimethylbenzenesulfonamide group’s electron-donating methyl groups may modulate the sulfonamide’s pKa, affecting ionization and target engagement compared to methanesulfonamide analogs .

Methodological Considerations

  • Structure Validation : The accuracy of structural comparisons relies on rigorous validation via techniques such as X-ray crystallography (e.g., using SHELXL ) and NMR spectroscopy. For example, the benzo[e] vs. benzo[b] ring fusion in analogs was likely confirmed using these methods .
  • Synthetic Protocols : The general procedure D (used for analogs in ) involves Pd-mediated cross-coupling or sulfonylation, suggesting similar routes for the target compound’s synthesis .

準備方法

Schiff Base-Mediated Cyclization

Source reports a novel approach using sulfathiazole-derived Schiff bases under ultrasound irradiation (40 kHz, 50°C), achieving 81% yield in 45 minutes. The mechanism involves:

  • Imine formation between sulfathiazole’s amine and ketone
  • Oxazepine ring closure via intramolecular O-alkylation
  • Subsequent sulfonamide functionalization

Advantages:

  • 35% reduction in byproducts vs. conventional methods
  • Enables incorporation of electron-withdrawing groups at C-8

Purification and Characterization

Final compounds are purified through:

  • Recrystallization : Ethyl acetate/hexane (3:1) yields 95% pure product
  • Chromatography : Silica gel with CH₂Cl₂:MeOH (9:1) for lab-scale isolation

Spectroscopic Validation:

  • ¹H NMR : δ 7.82 ppm (s, 1H, NH), δ 2.42 ppm (s, 6H, Ar-CH₃)
  • HRMS : m/z 429.1543 [M+H]⁺ (calc. 429.1548)
  • IR : 1345 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym)

Comparative Method Evaluation

Table 2: Synthesis Method Performance Metrics

Method Total Yield (%) Purity (%) Reaction Time Scalability
Conventional heating 58 92 8 h Industrial
Microwave-assisted 74 95 2.5 h Pilot scale
Ultrasound-mediated 81 97 45 min Lab scale

Microwave and ultrasound methods demonstrate superior efficiency but require specialized equipment. Industrial production favors conventional routes due to existing infrastructure.

Q & A

Q. What are the common synthetic routes for this compound, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, including cyclization to form the benzoxazepine core and sulfonation to introduce the benzenesulfonamide group. Key steps include:

  • Cyclization : Precursors are cyclized under controlled pH and temperature to stabilize intermediates .
  • Sulfonation : Reagents like chlorosulfonic acid or sulfur trioxide derivatives are used, with solvents such as dichloromethane or THF .
  • Optimization : Catalysts (e.g., Lewis acids) and reaction temperatures (often 60–100°C) are critical for yield improvement. Analytical techniques like HPLC and NMR ensure purity .

Q. Which spectroscopic methods are most effective for structural characterization?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and ring systems, particularly the oxazepine core and sulfonamide group .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : Rarely available but provides definitive confirmation of stereochemistry in crystalline derivatives .

Q. What are the primary chemical reactions this compound undergoes?

The compound participates in:

  • Substitution : Electrophilic substitution at the benzenesulfonamide group using halogens or nitrating agents .
  • Reduction : Sodium borohydride reduces the oxo group to hydroxyl, altering solubility .
  • Oxidation : Potassium permanganate or ozone modifies the allyl substituents (if present) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physical properties (e.g., melting point, solubility)?

  • Data Gaps : Limited experimental data on density and boiling point exist due to compound complexity .
  • Methodology : Use differential scanning calorimetry (DSC) for melting point analysis and phase-solubility studies in solvents (e.g., DMSO, ethanol) to address discrepancies .

Q. What strategies optimize synthetic yield while minimizing byproducts?

  • DoE (Design of Experiments) : Screen solvents (e.g., acetonitrile vs. DMF), temperatures (40–120°C), and catalysts (e.g., Pd/C for hydrogenation) .
  • Byproduct Mitigation : Use scavenger resins or silica gel chromatography to remove unreacted sulfonyl chlorides .

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

  • Comparative Analysis : Modify substituents (e.g., methyl vs. trifluoromethyl groups) and test biological activity (see table below) .
  • Assays : Use enzyme inhibition (e.g., HDAC) or cell viability assays (MTT) to quantify activity changes .
Substituent ModificationBiological Activity ChangeReference
Ethoxy → MethoxyReduced antiproliferative effect
Allyl → PropylEnhanced enzyme binding affinity

Q. What computational tools predict interaction with biological targets?

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., HDACs) .
  • MD Simulations : GROMACS analyzes stability of ligand-protein complexes over time .

Q. How can researchers address low bioavailability in preclinical studies?

  • Formulation : Use liposomal encapsulation or PEGylation to improve solubility .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., esters) at the sulfonamide moiety .

Methodological Notes

  • Data Validation : Cross-reference spectral data with PubChem or Reaxys entries to confirm purity .
  • Contradiction Analysis : Replicate synthesis protocols from literature and compare HPLC retention times .
  • Safety : Handle sulfonamide intermediates in fume hoods due to potential respiratory toxicity .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。